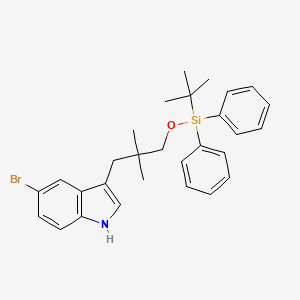
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is a complex organic compound that features a brominated indole core with a tert-butyldiphenylsilyl-protected hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, can be applied to scale up the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the indole core.
Deprotection Reactions: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection Reactions: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free hydroxyl compound .
Wissenschaftliche Forschungsanwendungen
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The exact pathways and targets would depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-3-(tert-butyldimethylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-2,2-dimethylpropyl-1H-indole
Uniqueness
The uniqueness of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole lies in its specific structural features, such as the combination of a brominated indole core and a tert-butyldiphenylsilyl-protected hydroxyl group.
Biologische Aktivität
5-Bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and the introduction of bromine and tert-butyldiphenylsilyl (TBDPS) groups. The synthesis typically requires the use of reagents such as imidazole and DMF under controlled conditions to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with indole structures have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited. The presence of the TBDPS group may enhance its lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Bromine Substitution : The bromine atom at position 5 is crucial for maintaining activity against certain cancer cell lines.
- TBDPS Group : This group enhances solubility and stability, which may contribute to improved biological activity.
- Indole Core : The indole moiety is essential for interaction with biological targets, particularly in anticancer applications.
Case Studies
- Cancer Cell Line Studies : In a study evaluating various indole derivatives, it was found that those with bulky substituents like TBDPS exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-substituted counterparts .
- Antimicrobial Testing : A comparative analysis of indole derivatives showed that those modified with silyl groups had improved antibacterial activity against Staphylococcus aureus, indicating a potential application in treating bacterial infections .
Data Table: Biological Activity Summary
Eigenschaften
Molekularformel |
C29H34BrNOSi |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropoxy]-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C29H34BrNOSi/c1-28(2,3)33(24-12-8-6-9-13-24,25-14-10-7-11-15-25)32-21-29(4,5)19-22-20-31-27-17-16-23(30)18-26(22)27/h6-18,20,31H,19,21H2,1-5H3 |
InChI-Schlüssel |
DRXJNVMEVXQCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC3=CNC4=C3C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















